Talmapimod hydrochloride

p38 MAPK selectivity kinome profiling off-target pharmacology

Talmapimod HCl is a high-selectivity p38α inhibitor with 2000-fold specificity over 20 other kinases, enabling clean target validation versus less selective tools like SB203580. Ideal for inflammation, immunomodulation, and oncology studies, including bortezomib combination models. Preclinical oral dosing (10-90 mg/kg BID) supports seamless translational research.

Molecular Formula C27H31Cl2FN4O3
Molecular Weight 549.5 g/mol
CAS No. 309915-12-6
Cat. No. B1663014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalmapimod hydrochloride
CAS309915-12-6
SynonymsSCIO469, SCIO-469, SCI O469, Talmapimod, Talmapimod HCl; 2-(6-chloro-5-((2R,5S)-4-(4-fluorobenzyl)-2,5-dimethylpiperazine-1-carbonyl)-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide hydrochloride
Molecular FormulaC27H31Cl2FN4O3
Molecular Weight549.5 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl
InChIInChI=1S/C27H30ClFN4O3.ClH/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28;/h6-11,15-17H,12-14H2,1-5H3;1H/t16-,17+;/m0./s1
InChIKeyFOJUFGQLUOOBQP-MCJVGQIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Talmapimod Hydrochloride (SCIO-469 HCl, CAS 309915-12-6): A Highly Selective, Orally Active p38α MAPK Inhibitor for Inflammatory and Oncology Research


Talmapimod hydrochloride (also known as SCIO-469 hydrochloride) is a potent, ATP-competitive, and orally bioavailable p38α mitogen-activated protein kinase (MAPK) inhibitor . It belongs to the class of indolecarboxamides and functions by selectively binding to and preventing phosphorylation of p38 MAPK, a central kinase in inflammatory and stress-response signaling cascades [1]. This compound has been extensively characterized for its potential immunomodulating, anti-inflammatory, and antineoplastic activities, and has advanced to Phase 2 clinical evaluation for indications such as multiple myeloma, myelodysplastic syndromes, and rheumatoid arthritis [2].

Why p38 MAPK Inhibitors Cannot Be Freely Substituted: Talmapimod Hydrochloride's Quantifiable Selectivity Advantage


The p38 MAPK inhibitor class is characterized by substantial variability in kinase selectivity profiles, which profoundly impacts off-target pharmacology, toxicity, and translational outcomes [1]. While many p38α inhibitors share similar primary target potency (IC50 ~9-10 nM), their broader kinome selectivity differs dramatically—with some agents hitting dozens of off-target kinases at sub-micromolar concentrations, leading to divergent preclinical efficacy and clinical safety signals [2]. Therefore, Talmapimod hydrochloride cannot be generically substituted with another p38 inhibitor without risking compromised experimental reproducibility, altered cellular phenotypes, or inconsistent in vivo results. The quantitative evidence below precisely defines Talmapimod's unique differentiation relative to its closest chemical analogs and clinical comparators.

Product-Specific Quantitative Evidence Guide: Talmapimod Hydrochloride vs. p38 Inhibitor Comparators


Kinome-Wide Selectivity: Talmapimod Hydrochloride Exhibits >2000-Fold Selectivity Over 20 Kinases, Contrasting with Broad Off-Target Profiles of VX-745 and BIRB-796

In direct kinome-wide selectivity assessments, Talmapimod hydrochloride demonstrates at least 2000-fold selectivity over a panel of 20 diverse kinases, including other MAPK family members, and ~10-fold selectivity over the closely related p38β isoform . This contrasts sharply with other advanced p38α inhibitors: VX-745 (neflamapimod) potently inhibits 5 additional off-target kinases (ABL1, ABL2, PDGFRβ, SRC, and p38β) at IC50 <1 μM [1]; BIRB-796 (doramapimod) inhibits over 30 off-target kinases including JNK1/2/3, multiple ephrin receptors, and TIE1/2 at sub-micromolar concentrations [2].

p38 MAPK selectivity kinome profiling off-target pharmacology

Clinical Development Advancement: Talmapimod Achieved Phase 2 in Multiple Myeloma, Myelodysplastic Syndromes, and Rheumatoid Arthritis—Unlike Many Failed p38 Inhibitors

Talmapimod hydrochloride is one of the few p38α inhibitors to have advanced through multiple Phase 2 clinical trials in both oncology and inflammatory disease settings [1]. Specifically, it was evaluated in completed Phase 2 trials for relapsed/refractory multiple myeloma (NCT00087867, NCT00095680), myelodysplastic syndromes (Phase I/II), and active rheumatoid arthritis (Phase II SPRiNG trial) [2]. In contrast, numerous other p38 clinical candidates—including AMG-548, VX-702, RO-4402257, and SD-0006—failed in early development or were discontinued due to insufficient efficacy or toxicity concerns [3].

p38 inhibitor clinical trials multiple myeloma myelodysplastic syndromes rheumatoid arthritis

Oral Bioavailability: Talmapimod Hydrochloride Enables Oral Dosing in Animal Models and Humans, Unlike Intravenous-Only p38 Inhibitors

Talmapimod hydrochloride is characterized as an orally bioavailable p38α inhibitor, enabling oral administration in both preclinical animal models and human clinical trials [1]. In multiple myeloma xenograft models, oral dosing of Talmapimod (10-90 mg/kg, twice daily for 14 days) produced dose-dependent tumor growth inhibition, confirming systemic exposure and target engagement via the oral route . Phase 2 clinical trials employed oral dosing regimens (e.g., 60 mg three times daily) in relapsed multiple myeloma patients [2]. This contrasts with certain p38 inhibitors that exhibit poor oral bioavailability and require intravenous administration, limiting their utility for chronic in vivo studies.

oral bioavailability pharmacokinetics p38 inhibitor route of administration

p38α vs. p38β Isoform Selectivity: Talmapimod's ~10-Fold Preference Distinguishes It from Isoform-Unselective Inhibitors

Talmapimod hydrochloride demonstrates approximately 10-fold selectivity for p38α (IC50 = 9 nM) over the closely related p38β isoform (IC50 ≈ 90 nM) . This degree of isoform discrimination is notable: VX-745 exhibits 22-fold selectivity (p38α IC50 10 nM, p38β IC50 220 nM), while BIRB-796 is essentially non-selective between p38α and p38β, inhibiting both isoforms at sub-nanomolar Kd values [1]. The differential isoform selectivity profiles may have functional consequences, as p38β has been implicated in distinct signaling pathways including cardiomyocyte survival and certain inflammatory responses.

p38 isoform selectivity p38α p38β MAPK14

Multiple Myeloma Cell Activity: Talmapimod Inhibits Constitutive p38α Phosphorylation and Tumor Growth at Clinically Relevant Concentrations

In multiple myeloma (MM) cell models, Talmapimod hydrochloride (100-200 nM, 1-hour treatment) inhibits constitutive phosphorylation of p38α MAPK in both 5T2MM and 5T33MM cells . This cellular potency aligns with its biochemical IC50 of 9 nM. In vivo, oral administration of Talmapimod (10-90 mg/kg, twice daily for 14 days) produced dose-dependent reduction in tumor growth and decreased palpable tumor weight at study termination . These preclinical findings supported advancement to Phase 2 clinical trials in relapsed/refractory multiple myeloma patients [1].

multiple myeloma p38 MAPK phosphorylation tumor growth inhibition 5T2MM 5T33MM

Optimal Research and Industrial Application Scenarios for Talmapimod Hydrochloride (SCIO-469 HCl)


Investigating p38α-Specific Signaling in Inflammatory Disease Models with Minimal Off-Target Confounding

Talmapimod hydrochloride's exceptional kinome selectivity (>2000-fold over 20 kinases) makes it the preferred tool compound for dissecting p38α-specific contributions to inflammatory signaling pathways. Unlike BIRB-796 or VX-745, which inhibit numerous off-target kinases at sub-micromolar concentrations, Talmapimod's clean selectivity profile reduces the risk of misinterpretation due to collateral kinase engagement. This is particularly valuable in complex cellular systems (e.g., primary immune cells, co-culture models) where off-target kinase inhibition can produce confounding phenotypic readouts [1].

Oral Dosing Studies in Chronic In Vivo Models of Rheumatoid Arthritis, Multiple Myeloma, or Myelodysplastic Syndromes

Talmapimod hydrochloride's validated oral bioavailability enables long-term, repeated oral dosing in rodent models—a critical advantage for chronic disease studies where daily intraperitoneal or intravenous injections are impractical or introduce stress artifacts. Researchers can employ oral gavage or dietary administration protocols at doses of 10-90 mg/kg to achieve sustained target engagement and therapeutic effects, as demonstrated in multiple myeloma xenograft models. This oral route of administration also more accurately recapitulates human therapeutic scenarios .

Comparative Pharmacology Studies to Elucidate Isoform-Specific p38 MAPK Biology

With its ~10-fold selectivity for p38α over p38β, Talmapimod occupies a unique middle ground between highly isoform-selective inhibitors (e.g., VX-745, 22-fold) and non-selective inhibitors (e.g., BIRB-796, 1-fold). Researchers can leverage Talmapimod alongside these comparators in parallel experimental arms to interrogate the functional consequences of differential p38α/p38β inhibition. Such comparative pharmacology studies can help delineate the distinct biological roles of p38α and p38β in processes such as cardiomyocyte protection, inflammatory cytokine production, and oncogenic signaling .

Preclinical Translational Studies Bridging to Clinical p38 Inhibitor Pharmacology

Given Talmapimod's extensive clinical development history—including completed Phase 2 trials in multiple myeloma, myelodysplastic syndromes, and rheumatoid arthritis—this compound serves as an ideal reference agent for preclinical studies aimed at understanding the translational pharmacology of p38 inhibitors. Researchers can reference existing human safety, tolerability, and pharmacokinetic data to contextualize their preclinical findings and to benchmark novel p38-targeting agents against a well-characterized clinical candidate. The availability of oral clinical dosing regimens (e.g., 60 mg TID) further facilitates translational dose extrapolation [2].

Technical Documentation Hub

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